molecular formula C12H15NO B7874407 3-(2,3-dihydro-1H-inden-5-yloxy)azetidine

3-(2,3-dihydro-1H-inden-5-yloxy)azetidine

Cat. No.: B7874407
M. Wt: 189.25 g/mol
InChI Key: GTVNJUMCQWMCJW-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1H-inden-5-yloxy)azetidine is a compound that features an azetidine ring substituted with a 2,3-dihydro-1H-inden-5-yloxy group. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-inden-5-yloxy)azetidine can undergo several types of chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the azetidine ring or the indene moiety, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles/Electrophiles: Various halides, amines, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can lead to a variety of functionalized azetidines and indene derivatives.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yloxy)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to participate in various biochemical processes, potentially inhibiting or activating certain enzymes or receptors . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidines and indene derivatives, such as:

    Azetidine-2-carboxylic acid: Known for its use in peptide synthesis.

    Indene derivatives: Used in various organic synthesis applications.

Properties

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yloxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-9-4-5-11(6-10(9)3-1)14-12-7-13-8-12/h4-6,12-13H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVNJUMCQWMCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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